3-(1H-indol-7-yl)propan-1-amine
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Overview
Description
3-(1H-indol-7-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-7-yl)propan-1-amine typically involves the construction of the indole ring followed by the introduction of the propan-1-amine side chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The propan-1-amine side chain can then be introduced through various alkylation reactions .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in hydrogenation reactions to reduce intermediates to the desired product. Additionally, continuous flow reactors are employed to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-7-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-(1H-indol-7-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(1H-indol-7-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-1-yl)propan-1-amine
- 3-(1H-indazol-1-yl)propan-1-amine
- 1-(1H-indol-3-yl)-2-methylpropan-2-amine
Uniqueness
3-(1H-indol-7-yl)propan-1-amine is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(1H-indol-7-yl)propan-1-amine |
InChI |
InChI=1S/C11H14N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8,13H,2,5,7,12H2 |
InChI Key |
JDELANPMPTWMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCCN)NC=C2 |
Origin of Product |
United States |
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